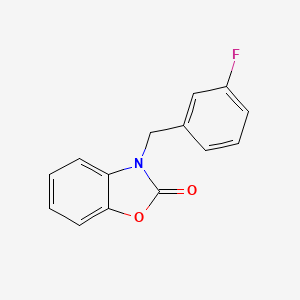

3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one

Descripción general

Descripción

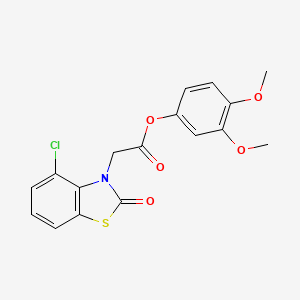

3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one, commonly referred to as FBO, is a benzoxazole compound that has gained significant attention in the scientific community due to its potential as a fluorescent probe for biological imaging. FBO has a unique structure that allows it to selectively bind to proteins and other biomolecules, making it a valuable tool for studying cellular processes.

Mecanismo De Acción

FBO binds to proteins and other biomolecules through a process known as non-covalent interaction. This involves the formation of weak bonds, such as hydrogen bonds and van der Waals forces, between FBO and the target molecule. Once bound, FBO emits a fluorescent signal that can be detected using a fluorescence microscope or other imaging techniques.

Biochemical and Physiological Effects:

FBO is a relatively non-toxic compound that has minimal effects on cellular processes. However, its binding to proteins and other biomolecules can alter their function, leading to changes in cellular behavior. For example, FBO has been shown to inhibit the activity of certain enzymes and to modulate the function of ion channels, among other effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using FBO as a fluorescent probe is its high selectivity for certain biomolecules. This allows researchers to specifically target and study particular proteins or other biomolecules in a complex cellular environment. Additionally, FBO is relatively easy to use and can be applied to a variety of imaging techniques.

However, FBO also has some limitations. Its binding affinity for certain biomolecules may be too weak for some applications, and its fluorescent signal may be affected by factors such as pH and temperature. Additionally, FBO can be expensive to synthesize and may not be readily available in some labs.

Direcciones Futuras

There are several potential future directions for FBO research. One area of interest is the development of new FBO derivatives with improved binding affinity and selectivity for certain biomolecules. Additionally, FBO could be used in conjunction with other imaging techniques, such as super-resolution microscopy, to provide more detailed information about cellular processes. Finally, FBO could be used to study the dynamics of protein-protein interactions in live cells, providing insights into the mechanisms of cellular signaling pathways.

Métodos De Síntesis

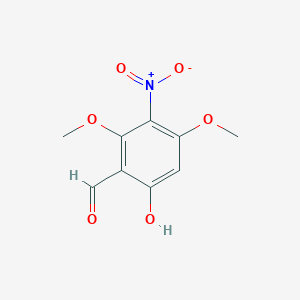

FBO can be synthesized using a variety of methods, including the reaction of 3-fluorobenzylamine with 2-hydroxybenzaldehyde in the presence of a base. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of FBO.

Aplicaciones Científicas De Investigación

FBO has been widely used in scientific research as a fluorescent probe for biological imaging. Its unique structure allows it to selectively bind to proteins and other biomolecules, making it a valuable tool for studying cellular processes. FBO has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways, among other applications.

Propiedades

IUPAC Name |

3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2/c15-11-5-3-4-10(8-11)9-16-12-6-1-2-7-13(12)18-14(16)17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNHFIQHGYWQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327205 | |

| Record name | 3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49664901 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(3-Fluorophenyl)methyl]-1,3-benzoxazol-2-one | |

CAS RN |

903857-75-0 | |

| Record name | 3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-isopropoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5707588.png)

![4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5707609.png)

![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5707614.png)

![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5707631.png)

![ethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5707639.png)

![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)

![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)